(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
Description
The compound (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide features a benzothiazole core substituted with a fluorine atom at position 4 and a methyl group at position 2. The Z-configuration of the imine linkage connects this heterocycle to a 3,4,5-trimethoxybenzamide moiety.
Properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-21-15-11(19)6-5-7-14(15)26-18(21)20-17(22)10-8-12(23-2)16(25-4)13(9-10)24-3/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCECOIBWUKMAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of 4-fluoro-3-methylbenzo[d]thiazole. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Ylidene Formation: The benzothiazole core is then reacted with an appropriate aldehyde or ketone to form the ylidene intermediate.
Coupling with Trimethoxybenzamide: The final step involves the coupling of the ylidene intermediate with 3,4,5-trimethoxybenzamide under suitable reaction conditions, such as the presence of a base or a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the ylidene moiety, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various pathogens.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound is being explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzothiazole or Thiazole Cores
Compound 6i ()
- Structure : N-(3-(3-Fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide.
- Key Differences : Differs in substituents on the thiazole ring (3- and 4-fluorophenyl vs. 4-fluoro-3-methylbenzothiazole in the target compound).
- Spectral Data :
ZINC100908645 ()
- Structure : N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide.
- Key Differences : Contains 4,7-dimethoxybenzothiazole instead of 4-fluoro-3-methylbenzothiazole.
- Functional Impact : Methoxy groups at positions 4 and 7 may increase electron density on the benzothiazole, affecting reactivity and binding affinity compared to the target’s fluorine and methyl groups .
Heterocyclic Derivatives with Benzamide Moieties
Compound 6 ()
- Structure : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide.
- Key Differences : Replaces benzothiazole with a thiadiazole-isoxazole hybrid.
- Spectral Data :
- Synthesis : Formed via hydroxylamine hydrochloride reaction, contrasting with the target’s likely cyclocondensation route .
Compound 8a ()
- Structure : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide.
- Key Differences : Pyridine-thiadiazole core with acetyl and methyl substituents.
- Biological Relevance : The acetyl group may serve as a hydrogen-bond acceptor, similar to the trimethoxybenzamide in the target compound .
Spectral Characteristics
Biological Activity
(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 314.4 g/mol. Its structure features a thiazole ring, which is known for its biological significance in various therapeutic areas.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains and fungi.
- Anti-inflammatory Properties : Evidence suggests that it may possess anti-inflammatory effects.
Anticancer Activity
Recent studies have demonstrated that the compound can induce apoptosis in cancer cells. For instance, in vitro tests revealed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value indicating effective cell growth inhibition.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis induction |
| Bel-7402 | 12.5 | Cell cycle arrest |
The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased apoptosis rates in treated cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound has potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Properties
In vitro studies have indicated that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases.
Case Studies
- Breast Cancer Study : A study involving MCF-7 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated superior activity against Candida albicans, outperforming fluconazole at equivalent concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
